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Introduction
The c-MYC oncogene is a critical driver in a majority of human cancers, making it a highly

sought-after therapeutic target.[1][2] However, the development of direct MYC inhibitors has

been challenging. MYCi361 is a novel small molecule inhibitor that directly engages MYC

within cells, disrupting the MYC/MAX heterodimer, which is essential for its transcriptional

activity.[1][3][4] Furthermore, MYCi361 promotes the degradation of the MYC protein by

enhancing its phosphorylation at threonine-58, leading to proteasome-mediated degradation.[1]

[3][5]

Preclinical studies have revealed that MYCi361 not only suppresses tumor growth but also

remodels the tumor microenvironment.[1][3][5] Treatment with MYCi361 leads to increased

infiltration of immune cells into the tumor and upregulation of Programmed Death-Ligand 1

(PD-L1) on tumor cells.[1][3][5] This upregulation of PD-L1, an immune checkpoint protein,

provides a strong rationale for combining MYCi361 with anti-PD1 immunotherapy.[1][5] The

combination therapy aims to leverage the immunogenic effects of MYCi361 to sensitize tumors

to checkpoint blockade, potentially leading to more durable anti-tumor responses.[1][3]

These application notes provide a comprehensive overview of the preclinical data and detailed

protocols for utilizing MYCi361 in combination with anti-PD1 therapy in cancer research.
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Data Presentation
In Vitro Efficacy of MYCi361

Cell Line Cancer Type IC50 (µM) Reference

MycCaP Prostate Cancer 2.9 [6]

LNCaP Prostate Cancer 1.4 [6]

PC3 Prostate Cancer 1.6 [6]

MV4-11 Leukemia 2.6 [6]

HL-60 Lymphoma 5.0 [6]

P493-6 Lymphoma 2.1 [6]

SK-N-B2 Neuroblastoma 4.9 [6]

In Vivo Administration and Efficacy of MYCi361 and Anti-
PD1

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://www.benchchem.com/product/b15623152?utm_src=pdf-body
https://experts.illinois.edu/en/publications/a-protocol-for-the-comprehensive-flow-cytometric-analysis-of-immu/
https://experts.illinois.edu/en/publications/a-protocol-for-the-comprehensive-flow-cytometric-analysis-of-immu/
https://experts.illinois.edu/en/publications/a-protocol-for-the-comprehensive-flow-cytometric-analysis-of-immu/
https://experts.illinois.edu/en/publications/a-protocol-for-the-comprehensive-flow-cytometric-analysis-of-immu/
https://experts.illinois.edu/en/publications/a-protocol-for-the-comprehensive-flow-cytometric-analysis-of-immu/
https://experts.illinois.edu/en/publications/a-protocol-for-the-comprehensive-flow-cytometric-analysis-of-immu/
https://experts.illinois.edu/en/publications/a-protocol-for-the-comprehensive-flow-cytometric-analysis-of-immu/
https://www.benchchem.com/product/b15623152?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15623152?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Animal Model Tumor Model Treatment Key Findings Reference

FVB or NSG

male mice
MycCaP

MYCi361 (100

mg/kg/day for 2

days; then 70

mg/kg/day for 9

days)

Induced tumor

regression.
[6]

C57BL/6 mice MC38

Anti-PD1 (200 µ

g/mouse every 3-

4 days)

Partial inhibition

of tumor growth.
[7]

C57BL/6 mice MC38
Foretinib + Anti-

PD1

Significantly

inhibited tumor

growth and

prolonged

survival.

[7]

BALB/c mice CT26
Foretinib + Anti-

PD1

Significantly

inhibited tumor

growth and

prolonged

survival.

[7]

Signaling Pathways and Mechanisms
MYCi361 Mechanism of Action
MYCi361 exerts its anti-tumor effects through a dual mechanism of action. It directly binds to

the MYC protein, disrupting its interaction with MAX, thereby inhibiting the transcription of MYC

target genes involved in cell proliferation and survival.[1][3][4] Secondly, MYCi361 enhances

the phosphorylation of MYC at threonine-58 (T58), a key step that marks the protein for

ubiquitination and subsequent degradation by the proteasome.[1][3][5] This leads to a reduction

in overall MYC protein levels in cancer cells.
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MYCi361 mechanism of action.

Rationale for Combination with Anti-PD1 Therapy
The combination of MYCi361 with anti-PD1 therapy is based on the observation that MYC

inhibition modulates the tumor immune microenvironment.[1][5] MYCi361 treatment has been

shown to increase the infiltration of CD3+ T cells into the tumor.[1] Concurrently, MYCi361
upregulates the expression of PD-L1 on tumor cells.[1][3] While increased T-cell infiltration is

beneficial for an anti-tumor immune response, the upregulation of PD-L1 can dampen this

response by engaging the PD-1 receptor on activated T cells, leading to T-cell exhaustion. Anti-

PD1 antibodies block this interaction, thereby unleashing the full potential of the infiltrated T

cells to attack and eliminate cancer cells.
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Rationale for MYCi361 and anti-PD1 combination.

Experimental Protocols
In Vivo Combination Therapy in a Syngeneic Mouse
Model
This protocol describes a general workflow for evaluating the efficacy of MYCi361 in

combination with an anti-PD1 antibody in a syngeneic mouse tumor model, such as MC38

colon adenocarcinoma in C57BL/6 mice.

Materials:
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6-8 week old C57BL/6 mice

MC38 tumor cells

MYCi361

Anti-mouse PD1 antibody (and isotype control)

Vehicle for MYCi361 (e.g., 40% PEG300, 5% Tween 80, 55% ddH2O)[8]

Sterile PBS

Syringes and needles

Calipers

Procedure:

Tumor Cell Inoculation:

Culture MC38 cells to ~80% confluency.

Harvest and resuspend cells in sterile PBS at a concentration of 5 x 10^6 cells/mL.

Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the right flank of

each mouse.[7]

Tumor Growth Monitoring and Randomization:

Allow tumors to establish and grow.

Begin measuring tumor volume with calipers every 2-3 days once tumors are palpable.

Calculate tumor volume using the formula: (Length x Width²) / 2.[7]

When tumors reach an average volume of 50-100 mm³, randomize mice into treatment

groups (e.g., Vehicle, MYCi361 alone, Anti-PD1 alone, MYCi361 + Anti-PD1).[7]

Drug Preparation and Administration:
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MYCi361: Prepare the formulation as described in the materials. A recommended starting

dose is 70-100 mg/kg, administered daily via intraperitoneal (i.p.) injection or oral gavage.

[6]

Anti-PD1 Antibody: Dilute the antibody in sterile PBS. A common dosing regimen is 200 µg

per mouse, administered i.p. every 3-4 days.[7]

Treatment and Monitoring:

Administer treatments according to the defined schedule.

Continue to monitor tumor growth and body weight every 2-3 days.

Observe mice for any signs of toxicity.

Endpoint and Analysis:

Euthanize mice when tumors reach a predetermined endpoint size (e.g., 1500 mm³) or at

the end of the study period.[7]

Excise tumors for further analysis, such as flow cytometry, immunohistochemistry, or

western blotting.
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In vivo combination therapy workflow.
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Immunogenic Cell Death (ICD) Assay
This protocol outlines the steps to assess whether MYCi361 induces immunogenic cell death in

cancer cells by measuring the surface exposure of calreticulin and the release of HMGB1 and

ATP.[3]

Materials:

Cancer cell line (e.g., MycCaP)

MYCi361

Rabbit anti-Calreticulin antibody

Alexa Fluor 488 anti-rabbit secondary antibody

HMGB1 ELISA kit

ATP determination kit

Flow cytometer

Procedure:

Cell Treatment:

Plate MycCaP cells and allow them to adhere overnight.

Treat the cells with MYCi361 (e.g., 4 µM) for 72 hours.[3] Include an untreated control.

Supernatant Collection:

After 72 hours, collect the cell culture supernatants.

Centrifuge to remove cell debris and store at -80°C for HMGB1 and ATP analysis.

Calreticulin Staining and Flow Cytometry:

Gently harvest the treated and control cells.
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Wash the cells with cold PBS.

Incubate the cells with rabbit anti-Calreticulin antibody for 60 minutes on ice.[3]

Wash the cells and then incubate with Alexa Fluor 488 anti-rabbit secondary antibody for

30 minutes on ice, protected from light.[3]

Wash the cells and resuspend in FACS buffer.

Analyze the cells by flow cytometry to quantify the percentage of calreticulin-positive cells

and the mean fluorescence intensity.

HMGB1 and ATP Quantification:

Thaw the collected supernatants.

Quantify the concentration of HMGB1 using an ELISA kit according to the manufacturer's

instructions.

Quantify the amount of ATP using a commercially available ATP determination kit.

Flow Cytometry Analysis of Tumor-Infiltrating Immune
Cells
This protocol provides a general framework for analyzing the immune cell populations within

the tumor microenvironment following treatment.

Materials:

Excised tumors

Digestion buffer (e.g., RPMI with collagenase IV and DNase I)

ACK lysis buffer

FACS buffer (PBS with 1% FBS)

Fc Block (anti-CD16/32)
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Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4,

CD8, FoxP3)

Live/Dead stain

Flow cytometer

Procedure:

Single-Cell Suspension Preparation:

Mince the excised tumor tissue into small pieces.

Incubate the minced tissue in digestion buffer at 37°C for 30-45 minutes with agitation.

Neutralize the enzymes with media containing FBS and filter the suspension through a 70

µm cell strainer.

Lyse red blood cells using ACK lysis buffer.

Wash the cells and resuspend in FACS buffer.

Antibody Staining:

Perform a live/dead stain to exclude non-viable cells.

Block Fc receptors with Fc Block to prevent non-specific antibody binding.

Incubate the cells with a cocktail of surface antibodies (e.g., anti-CD45, -CD3, -CD4, -

CD8) for 30 minutes on ice.

For intracellular staining (e.g., FoxP3 for regulatory T cells), fix and permeabilize the cells

using a dedicated kit before adding the intracellular antibody.

Data Acquisition and Analysis:

Acquire the stained cells on a flow cytometer.
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Analyze the data using flow cytometry analysis software to quantify the different immune

cell populations as a percentage of total live cells or CD45+ cells.

Conclusion
The combination of the direct MYC inhibitor MYCi361 with anti-PD1 immunotherapy represents

a promising therapeutic strategy. By targeting a key oncogenic driver and simultaneously

modulating the tumor immune microenvironment, this approach has the potential to overcome

resistance to single-agent therapies and improve clinical outcomes. The protocols provided

herein offer a foundation for researchers to further investigate and optimize this combination

therapy in various preclinical cancer models. Careful consideration of the experimental design,

including the choice of animal model, dosing schedule, and endpoint analyses, will be crucial

for advancing this therapeutic concept towards clinical application.
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[https://www.benchchem.com/product/b15623152#myci361-treatment-in-combination-with-
anti-pd1-therapy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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